4-Fluoro-3-iodobenzoic acid, 3-(dibutylamino)propyl ester, hydrochloride
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Overview
Description
3-(dibutylamino)propyl 4-fluoro-3-iodobenzoate hydrochloride is a heterocyclic organic compound with the molecular formula C18H28ClFINO2 and a molecular weight of 471.776 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a dibutylamino group, a fluorine atom, and an iodine atom attached to a benzoate ester.
Preparation Methods
The synthesis of 3-(dibutylamino)propyl 4-fluoro-3-iodobenzoate hydrochloride involves several steps. One common method includes the esterification of 4-fluoro-3-iodobenzoic acid with 3-(dibutylamino)propanol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with a dehydrating agent to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(dibutylamino)propyl 4-fluoro-3-iodobenzoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
3-(dibutylamino)propyl 4-fluoro-3-iodobenzoate hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.
Mechanism of Action
The mechanism of action of 3-(dibutylamino)propyl 4-fluoro-3-iodobenzoate hydrochloride involves its interaction with specific molecular targets. The dibutylamino group can interact with biological membranes, while the fluorine and iodine atoms may enhance its binding affinity to certain proteins or enzymes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-(dibutylamino)propyl 4-fluoro-3-iodobenzoate hydrochloride can be compared with other similar compounds, such as:
3-(dibutylamino)propyl 4-fluoro-3-chlorobenzoate hydrochloride: Similar structure but with a chlorine atom instead of iodine.
3-(dibutylamino)propyl 4-fluoro-3-bromobenzoate hydrochloride: Similar structure but with a bromine atom instead of iodine.
3-(dibutylamino)propyl 4-fluoro-3-methylbenzoate hydrochloride: Similar structure but with a methyl group instead of iodine.
The uniqueness of 3-(dibutylamino)propyl 4-fluoro-3-iodobenzoate hydrochloride lies in its specific combination of functional groups, which can confer distinct chemical and biological properties .
Properties
CAS No. |
455-80-1 |
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Molecular Formula |
C18H28ClFINO2 |
Molecular Weight |
471.8 g/mol |
IUPAC Name |
3-(dibutylamino)propyl 4-fluoro-3-iodobenzoate;hydrochloride |
InChI |
InChI=1S/C18H27FINO2.ClH/c1-3-5-10-21(11-6-4-2)12-7-13-23-18(22)15-8-9-16(19)17(20)14-15;/h8-9,14H,3-7,10-13H2,1-2H3;1H |
InChI Key |
HQMLPMDFUQGCBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCOC(=O)C1=CC(=C(C=C1)F)I.Cl |
Origin of Product |
United States |
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